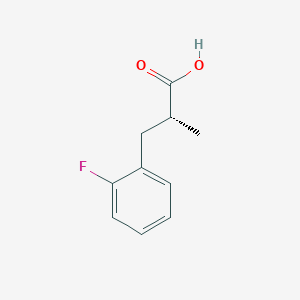

(2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-3-(2-fluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWUYNKWOVASPA-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

physicochemical properties of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid

An In-Depth Technical Guide to the Physicochemical Properties of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic Acid

Abstract

(2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid is a chiral carboxylic acid that serves as a valuable building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] Its specific stereochemistry and the presence of a fluorine atom significantly influence its biological activity and material properties.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, intended for researchers, scientists, and drug development professionals. We delve into the theoretical basis and practical methodologies for determining key parameters such as molecular structure, thermal behavior, acidity, solubility, and enantiomeric purity. Each section is designed to not only present data but also to explain the causality behind experimental choices, ensuring a robust and applicable understanding for laboratory and development settings.

Core Molecular and Physical Identifiers

The foundational characteristics of any chemical entity begin with its structural and basic physical properties. These identifiers are crucial for registration, safety, and analytical characterization.

(2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid is a derivative of propanoic acid featuring a methyl group at the chiral center (C2) and a 2-fluorophenyl substituent at C3. The "(2R)" designation specifies the absolute stereochemistry at the chiral carbon, a critical factor in its biological interactions.[3]

Table 1: Key Molecular and Physical Identifiers

| Property | Value | Source |

| Chemical Structure |  | - |

| Molecular Formula | C₁₀H₁₁FO₂ | [1] |

| Molecular Weight | 182.19 g/mol | [1] |

| CAS Number | 2093522-69-9 | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Physical Form | Solid at room temperature |

Thermal Properties: Melting Point

The melting point is a fundamental indicator of a crystalline solid's purity. For chiral compounds, a sharp melting range typically suggests high chemical and enantiomeric purity. The determination is most accurately performed using Differential Scanning Calorimetry (DSC), which measures the heat flow difference between a sample and a reference as a function of temperature.

The causality for choosing DSC over a simple melting point apparatus lies in its superior accuracy, sensitivity, and the quantitative thermodynamic data it provides, such as the enthalpy of fusion.

-

Objective: To accurately determine the melting point (Tₘ) and enthalpy of fusion (ΔHfus) of the title compound.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the crystalline powder into a non-reactive aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of substance during heating. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 150°C).

-

Use an inert nitrogen purge gas (e.g., 50 mL/min) to maintain a consistent atmosphere and prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.[5]

-

Solution-Based Properties: Acidity and Solubility

The behavior of a compound in solution is paramount for its application in drug development, influencing everything from formulation to bioavailability. The carboxylic acid moiety dominates these properties.

Acidity (pKa)

This protocol is self-validating through the use of standardized reagents and calibration, ensuring trustworthy results.

-

Objective: To determine the pKa of the compound in an aqueous or co-solvent system.

-

Materials & Reagents:

-

(2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

High-purity water and/or a co-solvent (e.g., methanol) if solubility is low.

-

pH buffer solutions (pH 4.0, 7.0, 10.0) for calibration.

-

-

Instrumentation:

-

Autotitrator or a manual setup with a calibrated pH meter and a magnetic stirrer.

-

-

Methodology:

-

Calibration: Calibrate the pH electrode using the standard buffer solutions.

-

Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of water or a water/co-solvent mixture.

-

Titration: While stirring, titrate the solution with the standardized NaOH solution, adding small, precise increments. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized to its carboxylate form.

-

Solubility Profile

Solubility is a key determinant of a drug candidate's feasibility. The interplay between the polar carboxylic acid group and the relatively nonpolar fluorophenyl ring dictates its solubility in various media.[2]

Caption: Workflow for determining thermodynamic equilibrium solubility.

This method is straightforward and reliable for determining solubility in volatile organic solvents.[5]

-

Objective: To quantify the solubility of the compound in a specific solvent at a set temperature.

-

Methodology:

-

Preparation: Add an excess amount of the compound to a series of vials, ensuring a significant amount of undissolved solid will remain.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., ethyl acetate, acetonitrile, isopropanol) to each vial.[5]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Sampling & Filtration: Allow the vials to stand for a short period for the solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a sub-micron filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

-

Solvent Evaporation: Dispense the filtered supernatant into a pre-weighed vial. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.

-

Quantification: Weigh the vial containing the dried residue. The mass of the residue corresponds to the amount of compound dissolved in the known volume of solvent.

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

-

Chirality and Enantiomeric Purity

As a single enantiomer, confirming the stereochemical integrity of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid is of utmost importance. The biological activity of two enantiomers can differ dramatically, making enantiomeric purity a critical quality attribute.[3]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive technique for separating and quantifying enantiomers.[7] The underlying principle involves the use of a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are widely successful for separating chiral carboxylic acids.[7][8]

Caption: Standard workflow for determining enantiomeric excess by chiral HPLC.

This protocol is based on established methods for resolving chiral carboxylic acids and their derivatives.[7][8] The inclusion of an acidic modifier is often crucial for achieving good peak shape with acidic analytes.

-

Objective: To separate the (2R) and (2S) enantiomers and calculate the enantiomeric excess of a given sample.

-

Instrumentation & Materials:

-

HPLC system with UV detector.

-

Chiral Column: Amylose or cellulose-based CSP (e.g., Chiralpak® ID, 5 µm, 4.6 x 250 mm).[7]

-

Mobile Phase: A mixture of n-Hexane and 2-Propanol (IPA), typically in a 90:10 (v/v) ratio. Add 0.1% trifluoroacetic acid (TFA) to the IPA portion before mixing to improve peak symmetry.[7]

-

-

Methodology:

-

System Preparation: Prepare the mobile phase and degas thoroughly.

-

Column Equilibration: Install the chiral column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).[7] Maintain column temperature at 25°C.

-

Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.[7]

-

Injection & Analysis: Inject 10 µL of the sample and run the analysis for sufficient time to elute both enantiomers (e.g., 20-30 minutes).[7]

-

Peak Identification: Identify the peaks corresponding to the (2R) and (2S) enantiomers. This requires a reference standard of the desired enantiomer or the racemate.

-

Calculation: Integrate the area of each enantiomeric peak. Calculate the enantiomeric excess using the formula: % e.e. = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Total Area of Both Enantiomers) ] x 100%

-

System Validation: For a trustworthy method, the resolution (Rs) between the two enantiomeric peaks should be greater than 1.5.

-

Spectroscopic Characterization

While HPLC confirms purity, spectroscopic methods validate the molecular structure and can provide confirmation of the absolute configuration.

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structural integrity, including the presence and position of the fluorine atom on the phenyl ring.

-

Infrared (IR) Spectroscopy: IR will confirm the presence of key functional groups: a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹).

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light.[9] As a chiral molecule, (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid will produce a characteristic CD spectrum, which serves as a unique fingerprint for this enantiomer and can be used to confirm its absolute configuration, often by comparison to theoretical calculations or standards.[3][9]

References

- Recent advances in spectroscopic chiral analysis of carboxylic acids. PubMed.

- Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. PMC.

- A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers. Benchchem.

- (2R)-3-(2-fluorophenyl)-2-methylpropanoic acid. NextSDS.

- HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases.

- CAS 93748-20-0: 2-(3-Fluorophenyl)-2-methylpropanoic acid. CymitQuimica.

- 3-(2-Fluorophenyl)-2-Methylpropanoic Acid CAS NO 943113-85-7. ChemicalCell.

- A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.

- 2-(2-Fluorophenyl)-2-methylpropanoic acid | 870849-49-3.

- 2-Methyl-2-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]propanoic acid. EPA.

- SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies.

Sources

- 1. 3-(2-Fluorophenyl)-2-Methylpropanoic Acid | 943113-85-7 | ChemicalCell [chemicalcell.com]

- 2. CAS 93748-20-0: 2-(3-Fluorophenyl)-2-methylpropanoic acid [cymitquimica.com]

- 3. Recent advances in spectroscopic chiral analysis of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nextsds.com [nextsds.com]

- 5. SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region - PMC [pmc.ncbi.nlm.nih.gov]

(2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid mechanism of action in vitro

An In-Depth Technical Guide to the Putative In Vitro Mechanism of Action of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid

A Note on the Investigative Approach

Direct, comprehensive studies on the in vitro mechanism of action for (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid are not extensively available in the public domain. However, its structural similarity to known aryl-propionic acid derivatives, notably Tarenflurbil ((R)-flurbiprofen), provides a strong scientific basis for a hypothesized mechanism of action. Tarenflurbil is a well-documented γ-secretase modulator that selectively reduces the production of the amyloid-beta 42 (Aβ42) peptide.[1] This guide, therefore, outlines a comprehensive in vitro strategy to investigate the hypothesis that (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid acts as a γ-secretase modulator, leveraging established methodologies and insights from the study of Tarenflurbil and other γ-secretase modulators (GSMs).

This document is structured to guide researchers through the logical progression of experiments, from initial target engagement to downstream cellular effects, providing the "why" behind each experimental choice and ensuring a self-validating system of protocols.

Part 1: The Amyloid Cascade and the γ-Secretase Hypothesis

Alzheimer's disease pathology is strongly linked to the accumulation of amyloid-β (Aβ) peptides, which are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[2] The γ-secretase complex is a multi-protein enzyme responsible for the final intramembrane cleavage of APP, a process that can generate Aβ peptides of varying lengths.[2][3][4] While the Aβ40 isoform is more abundant, the Aβ42 isoform is more prone to aggregation and is considered the primary neurotoxic species.[2]

A promising therapeutic strategy is the modulation of γ-secretase activity to shift cleavage away from the production of Aβ42 towards shorter, less amyloidogenic forms like Aβ37 and Aβ38.[1][5] This is the established mechanism of Tarenflurbil.[1] Given the structural parallels, we hypothesize that (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid also functions as a γ-secretase modulator.

The following sections detail the in vitro assays required to test this hypothesis.

Part 2: Elucidating the Mechanism of Action: A Step-by-Step In Vitro Investigation

Initial Target Engagement: Cell-Free γ-Secretase Activity Assays

The first step is to determine if the compound directly interacts with and modulates the activity of the γ-secretase enzyme in an isolated system. Cell-free assays are ideal for this purpose as they eliminate confounding factors from cellular uptake, metabolism, and off-target effects.

Scientific Rationale: A cell-free assay using a purified or enriched source of γ-secretase and a synthetic substrate provides a direct measure of enzymatic activity. By incubating the enzyme with the test compound, we can determine if it inhibits or modulates the cleavage of the substrate.

Experimental Protocol: Cell-Free γ-Secretase Cleavage Assay

-

Preparation of γ-Secretase:

-

Substrate:

-

A recombinant C100-FLAG substrate, which corresponds to the C-terminal fragment of APP left after β-secretase cleavage, is commonly used.

-

Alternatively, a fluorogenic substrate that releases a fluorescent signal upon cleavage can be employed for high-throughput screening.[6]

-

-

Assay Procedure:

-

Solubilized γ-secretase is incubated with the C100-FLAG substrate in a suitable buffer (typically at pH 6.8).[4]

-

A dose-response curve of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid is added to the reaction.

-

The reaction is incubated at 37°C for a defined period (e.g., 1-4 hours).

-

The reaction is stopped, and the products (Aβ peptides) are analyzed.

-

-

Data Analysis and Interpretation:

-

The levels of different Aβ species (Aβ42, Aβ40, Aβ38, Aβ37) are quantified using specific ELISAs or mass spectrometry.[5]

-

A true γ-secretase modulator will decrease the production of Aβ42 and Aβ40 while simultaneously increasing the production of Aβ38 and Aβ37.[5] This is in contrast to a γ-secretase inhibitor, which would suppress the production of all Aβ species.

-

Expected Data Summary:

| Compound Concentration | % Change in Aβ42 | % Change in Aβ40 | % Change in Aβ38 | % Change in Aβ37 |

| 0.1 µM | ||||

| 1 µM | ||||

| 10 µM | ||||

| 100 µM |

Cellular Activity: Quantifying Aβ Production in a Cellular Context

Once direct modulation of the enzyme is confirmed, the next crucial step is to assess the compound's activity in a more physiologically relevant cellular environment.

Scientific Rationale: Cell-based assays confirm that the compound can penetrate the cell membrane and engage its target within the complex cellular milieu. These assays use cell lines that overexpress human APP, leading to robust Aβ production.

Experimental Protocol: Cell-Based Aβ Production Assay

-

Cell Line Selection:

-

HEK293 or CHO cells stably transfected with a human APP construct (e.g., carrying the Swedish mutation, which enhances β-secretase cleavage) are commonly used.[5]

-

-

Assay Procedure:

-

Cells are plated in 96-well plates and allowed to adhere.

-

The culture medium is replaced with fresh medium containing a range of concentrations of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid.

-

Cells are incubated for 24-48 hours.

-

The conditioned medium is collected for Aβ quantification.

-

A cell viability assay (e.g., MTT or CellTiter-Glo) should be performed in parallel to rule out cytotoxicity-induced changes in Aβ levels.

-

-

Data Analysis and Interpretation:

-

The levels of secreted Aβ42 and Aβ40 in the conditioned medium are measured using commercially available ELISA kits.

-

The ratio of Aβ42 to Aβ40 is a critical parameter; a successful GSM will selectively decrease this ratio.

-

The results will allow for the determination of an IC50 value for Aβ42 reduction.

-

Expected Data Summary:

| Compound Concentration | Aβ42 (pg/mL) | Aβ40 (pg/mL) | Aβ42/Aβ40 Ratio | Cell Viability (%) |

| Vehicle Control | 100 | |||

| 0.1 µM | ||||

| 1 µM | ||||

| 10 µM | ||||

| 100 µM |

Workflow for Aβ Production Assays:

Caption: Workflow for cell-based Aβ production assay.

Assessing Off-Target Effects: Notch Signaling Pathway

A critical aspect of developing γ-secretase modulators is ensuring they do not inhibit the cleavage of other important γ-secretase substrates, most notably Notch.[5] Inhibition of Notch signaling can lead to severe toxicity.

Scientific Rationale: The Notch signaling pathway is crucial for cell-cell communication and development.[8] Like APP, the Notch receptor undergoes intramembrane cleavage by γ-secretase to release the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate gene expression.[8][9] A desirable GSM should not interfere with this process.

Experimental Protocol: Notch Signaling Reporter Assay

-

Cell Line:

-

A reporter cell line, such as HEK293 cells stably expressing a luciferase reporter gene under the control of a Notch-responsive promoter (e.g., CSL promoter), is used.[10]

-

-

Assay Procedure:

-

The reporter cells are co-cultured with cells expressing a Notch ligand (e.g., Delta-like 1 or Jagged-1) to activate the Notch pathway.

-

Alternatively, a tetracycline-inducible NICD expression system can be used.[9]

-

The co-cultured cells are treated with various concentrations of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid.

-

A known γ-secretase inhibitor (e.g., DAPT) is used as a positive control for Notch inhibition.[10]

-

After 24-48 hours of incubation, cell lysates are prepared.

-

-

Data Analysis and Interpretation:

-

Luciferase activity is measured using a luminometer.

-

A significant decrease in luciferase activity indicates inhibition of Notch signaling.

-

The ideal compound will show potent modulation of Aβ production with minimal to no effect on Notch signaling.

-

Signaling Pathway Diagram: APP vs. Notch Processing

Sources

- 1. genomes2people.org [genomes2people.org]

- 2. Amyloid beta [assay-protocol.com]

- 3. innoprot.com [innoprot.com]

- 4. Cell-free assays for gamma-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and Preclinical Pharmacology of the γ-Secretase Modulator BMS-869780 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. High-throughput screening compatible cell-based assay for interrogating activated notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

Structural Characterization of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic Acid: An In-Depth Technical Guide

Executive Summary & Rationale

(2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid (CAS: 2093522-69-9) is a highly valuable chiral building block[1]. It is utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) targeting central nervous system (CNS) disorders and inflammatory diseases, as well as in advanced agrochemical development[2]. The presence of the 2-fluorophenyl group combined with the alpha-methyl stereocenter dictates its unique pharmacological trajectory and binding affinity.

For drug development professionals, ensuring the structural and stereochemical integrity of this intermediate is paramount. A single stereochemical inversion or regioisomeric impurity (e.g., 3-fluoro vs. 2-fluoro substitution) can derail an entire synthetic campaign. This whitepaper provides a comprehensive, field-proven framework for the structural and stereochemical characterization of this molecule, ensuring rigorous analytical compliance.

Spectroscopic Elucidation: NMR and HRMS

Nuclear Magnetic Resonance (NMR) Causality

The structural validation of this compound relies heavily on multinuclear NMR ( 1 H, 13 C, 19 F). The proximity of the C2 chiral center to the C3 benzylic position fundamentally alters the magnetic environment of the molecule. Because of the adjacent stereocenter, the two protons at the C3 position are diastereotopic . They do not appear as a simple doublet; rather, they couple with each other and the C2 proton to form a complex ABX spin system (typically two distinct doublet of doublets)[3]. This serves as an internal self-validating metric: if the C3 protons appear as a simple doublet, the integrity of the chiral environment or the acquisition resolution must be questioned.

Furthermore, the 19 F nucleus serves as a highly sensitive probe. Fluorine substitution on the aromatic ring not only provides a distinct 19 F chemical shift (typically around -118 ppm) but also induces profound spin-spin coupling in the 13 C spectrum[4]. The ipso-carbon (C2') exhibits a massive coupling constant ( 1JCF≈245 Hz), while the ortho-carbon shows a 2JCF≈22 Hz[4]. The presence of these specific J -couplings immediately confirms the ortho-fluoro substitution pattern.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in negative mode is preferred due to the facile deprotonation of the carboxylic acid moiety, yielding the [M−H]− ion. Exact mass determination confirms the molecular formula C10H11FO2 and rules out des-fluoro or hydroxylated impurities.

Quantitative Data Summarization

Table 1: Predicted/Typical NMR Assignments for (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Structural Assignment |

| 1 H | 11.05 | br s | - | -COOH (Exchangeable) |

| 1 H | 7.15 - 7.25 | m | - | Ar-H (C4', C5', C6') |

| 1 H | 7.02 | ddd | J = 9.5, 8.0, 1.2 | Ar-H (C3', adjacent to F) |

| 1 H | 3.05 | dd | J = 13.5, 6.5 | -CH

2

|

| 1 H | 2.75 | dd | J = 13.5, 7.8 | -CH

2

|

| 1 H | 2.85 | m | - | -CH- (C2, chiral center) |

| 1 H | 1.22 | d | J = 7.0 | -CH 3 |

| 13 C | 181.5 | s | - | C=O (C1) |

| 13 C | 161.2 | d | J = 245.0 | Ar-C (C2', ipso to F) |

| 13 C | 126.5 | d | J = 15.5 | Ar-C (C1', ipso to CH 2 ) |

| 13 C | 115.4 | d | J = 22.0 | Ar-C (C3', ortho to F) |

| 13 C | 39.8 | s | - | -CH- (C2) |

| 13 C | 32.5 | d | J = 3.5 | -CH

2

|

| 13 C | 16.5 | s | - | -CH 3 |

| 19 F | -118.2 | m | - | Ar-F |

Stereochemical Validation: Chiral HPLC and VCD

Enantiomeric Excess via Chiral HPLC

Determining the enantiomeric purity of the (2R) enantiomer requires specialized chiral stationary phases. The causality behind the mobile phase selection is critical: a purely neutral mobile phase will cause the carboxylic acid to partially ionize on the column, leading to severe peak tailing. The addition of an acidic modifier suppresses this ionization, ensuring the molecule remains neutral, which drives sharp, quantifiable resolution between the (R) and (S) enantiomers.

Table 2: Chiral HPLC Parameters Summarization

| Parameter | Specification / Value | Causality / Rationale |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Amylose derivative provides optimal chiral recognition for propanoic acids. |

| Mobile Phase | Hexane / Isopropanol / TFA (90:10:0.1) | TFA suppresses carboxylate ionization, preventing peak tailing and ensuring sharp resolution. |

| Flow Rate | 1.0 mL/min | Balances theoretical plate count with acceptable run times. |

| Detection | UV at 210 nm and 254 nm | 210 nm captures the carboxylate π→π∗ transitions; 254 nm captures the aromatic ring. |

| Temperature | 25 °C | Thermostatting is required to prevent retention time drift due to ambient fluctuations. |

Absolute Configuration via VCD

While X-ray crystallography is the traditional gold standard, propanoic acid derivatives often present as oils or low-melting solids, making crystallization highly challenging. Vibrational Circular Dichroism (VCD) circumvents this bottleneck by allowing absolute configuration determination directly in the solution state[5]. By comparing the experimental VCD spectrum against a Density Functional Theory (DFT) simulated spectrum of the (R) and (S) isomers, the absolute stereochemistry is unambiguously assigned.

Figure 1: Analytical workflow for the structural validation of the (2R)-propanoic acid derivative.

Figure 2: Logical decision matrix for determining absolute configuration via VCD and DFT modeling.

Experimental Protocols

Protocol 1: Multinuclear NMR Acquisition

-

Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrument Calibration: Tune and match the probe for 1 H, 13 C, and 19 F frequencies on a 400 MHz (or higher) NMR spectrometer.

-

1 H Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds. Self-Validation Check: Verify the diastereotopic nature of the C3 protons; if they do not appear as an ABX multiplet, verify the structural integrity of the sample.

-

13 C Acquisition: Acquire 1024 scans with proton decoupling. Self-Validation Check: Verify the presence of C-F splitting on the aromatic carbons (ipso ~245 Hz, ortho ~22 Hz) to confirm regioisomeric purity.

-

19 F Acquisition: Acquire 64 scans. Use fluorobenzene or trichlorofluoromethane as an external reference if precise chemical shift calibration is required.

Protocol 2: Chiral HPLC Analysis

-

Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol in a 90:10 ratio. Add 0.1% v/v Trifluoroacetic acid (TFA). Degas the mixture ultrasonically for 15 minutes.

-

System Equilibration: Purge the Chiralpak AD-H column with the mobile phase at 1.0 mL/min until the baseline at 210 nm stabilizes (typically 30-45 minutes).

-

Sample Injection: Inject 10 µL of a 1 mg/mL solution of the analyte dissolved in the mobile phase.

-

Self-Validation Check: Monitor peak symmetry. A tailing factor > 1.5 indicates insufficient TFA modifier; the system must be paused and the mobile phase re-prepared to ensure accurate enantiomeric excess (% ee) integration.

Protocol 3: Absolute Configuration via VCD

-

Experimental Acquisition: Dissolve the sample in CDCl 3 (approx. 0.1 M). Record the IR and VCD spectra using an FT-VCD spectrometer equipped with a BaF 2 cell (100 µm path length) at 4 cm −1 resolution. Accumulate scans for 4-6 hours to achieve a high signal-to-noise ratio.

-

Conformational Search: Perform a molecular mechanics conformational search (e.g., using the OPLS4 force field) to identify all low-energy conformers within a 5 kcal/mol window. Note: Conformational averaging is non-negotiable due to the flexibility of the C2-C3 bond.

-

DFT Optimization: Optimize the geometries and calculate the vibrational frequencies and rotational strengths for each conformer at the B3LYP/6-31G* level of theory.

-

Spectral Simulation: Apply a Lorentzian band shape (typically 8-10 cm −1 half-width) to the calculated rotational strengths. Weight the spectra based on Boltzmann populations.

-

Overlay and Assignment: Overlay the simulated (R) and (S) spectra with the experimental data. The absolute configuration is assigned based on the highest statistical confidence level (e.g., using the CompareVOA algorithm).

References

-

NextSDS : "(2R)-3-(2-fluorophenyl)-2-methylpropanoic acid Chemical Substance Information"[1]. Available at:[Link]

-

ChemicalCell : "3-(2-Fluorophenyl)-2-Methylpropanoic Acid CAS NO 943113-85-7"[2]. Available at: [Link]

-

Wiley-VCH : "Supporting Information - 1H NMR of 2-methyl-3-phenylpropanoic acid derivatives"[3]. Available at:[Link]

-

LJMU : "Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine"[4]. Available at: [Link]

-

ResearchGate : "Determination of the Absolute Configuration of Three as-Hydrindacene Compounds by Vibrational Circular Dichroism"[5]. Available at: [Link]

Sources

Structural Validation of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic Acid: A Comprehensive NMR Guide

Executive Summary

(2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid is a high-purity fluorinated aromatic carboxylic acid derivative that serves as a critical chiral building block in advanced organic synthesis and pharmaceutical development[1]. The presence of the highly electronegative fluorine atom modulates the molecule's lipophilicity, metabolic stability, and target binding affinity. For drug development professionals and analytical chemists, rigorous structural validation of this compound is paramount. This whitepaper provides an in-depth analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data, elucidating the complex spin-spin coupling dynamics introduced by the 19 F nucleus and the C2 chiral center.

Structural Significance & NMR Dynamics

The structural elucidation of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid relies heavily on understanding two primary molecular features:

-

The Chiral Center (C2): The stereocenter at the alpha position relative to the carboxylic acid restricts conformational freedom, rendering the adjacent methylene protons (C3) diastereotopic.

-

The 2-Fluorophenyl Group: Fluorine ( 19 F) has a nuclear spin of I=1/2 and a natural abundance of 100%. It is highly NMR-active and exhibits strong scalar coupling ( J -coupling) with both 1 H and 13 C nuclei across multiple bonds[2].

Understanding the causality behind these spectral features is essential for accurate peak assignment and impurity profiling.

Distance-dependent scalar coupling (J_CF) decay between 19F and 13C nuclei.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of this compound is characterized by the magnetic non-equivalence of the C3 methylene protons and the heteronuclear coupling between the aromatic protons and the fluorine atom.

Quantitative Data Summary

Acquisition Parameters: 400 MHz, CDCl 3 , 298 K.

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) |

| -COOH | 11.50 | br s | 1H | - |

| H-4' (Ar) | 7.22 | m | 1H | - |

| H-6' (Ar) | 7.18 | td | 1H | 3JHH = 7.5, 4JHF = 1.8 |

| H-5' (Ar) | 7.08 | td | 1H | 3JHH = 7.5, 5JHF = 1.2 |

| H-3' (Ar) | 7.05 | ddd | 1H | 3JHF = 9.8, 3JHH = 8.2, 4JHH = 1.2 |

| H-3a (CH 2 ) | 3.05 | dd | 1H | 2JHH = 13.5, 3JHH = 6.5 |

| H-2 (CH) | 2.85 | m | 1H | - |

| H-3b (CH 2 ) | 2.75 | dd | 1H | 2JHH = 13.5, 3JHH = 7.8 |

| -CH 3 | 1.20 | d | 3H | 3JHH = 6.9 |

Mechanistic Insights & Causality

-

Diastereotopic Methylene Protons (H-3a/H-3b): The (2R) chiral center creates a permanent asymmetric magnetic environment. Because free rotation around the C2-C3 bond does not average their spatial relationship to the chiral center, H-3a and H-3b resonate at different frequencies (3.05 ppm and 2.75 ppm). They couple with each other (geminal coupling, 2JHH = 13.5 Hz) and with the adjacent C2 methine proton, forming a classic ABX spin system.

-

Heteronuclear 1 H- 19 F Coupling: The proton ortho to the fluorine atom (H-3') exhibits a large three-bond coupling ( 3JHF ≈ 9.8 Hz)[2]. This large coupling constant is a definitive marker for ortho-fluorinated aromatic systems and is critical for distinguishing this isomer from meta- or para-fluorinated analogs.

13 C NMR Spectral Analysis

The 13 C NMR spectrum is dominated by carbon-fluorine scalar couplings. The magnitude of the JCF coupling constant is inversely proportional to the number of bonds separating the nuclei, providing a self-validating map of the aromatic ring[3].

Quantitative Data Summary

Acquisition Parameters: 100 MHz, CDCl 3 , 298 K.

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) |

| C-1 (C=O) | 182.5 | s | - |

| C-2' (Ar-F) | 161.2 | d | 1JCF = 245.0 |

| C-6' (Ar) | 131.5 | d | 3JCF = 5.0 |

| C-4' (Ar) | 128.4 | d | 3JCF = 8.2 |

| C-1' (Ar) | 126.5 | d | 2JCF = 15.5 |

| C-5' (Ar) | 124.1 | d | 4JCF = 3.5 |

| C-3' (Ar) | 115.3 | d | 2JCF = 22.0 |

| C-2 (CH) | 40.1 | s | - |

| C-3 (CH 2 ) | 33.2 | d | 3JCF = 2.5 |

| C-CH 3 | 16.5 | s | - |

Mechanistic Insights & Causality

-

Direct C-F Coupling ( 1JCF ): The ipso carbon (C-2') attached directly to the fluorine atom exhibits a massive doublet splitting of 245.0 Hz. This is caused by the direct overlap of the carbon sp2 orbital with the fluorine orbital.

-

Through-Space Interactions: Advanced conformational studies indicate that the C3 methylene carbon also exhibits a small coupling ( 3JCF = 2.5 Hz). While primarily a through-bond effect, the spatial proximity of the fluorine atom to the alkyl chain in certain conformers can induce through-space J -coupling, a phenomenon well-documented in structurally constrained fluorinated molecules[4].

Experimental Protocol: Self-Validating NMR Acquisition

To ensure data trustworthiness and reproducibility, the following protocol establishes a self-validating system for NMR acquisition.

Standard workflow for high-resolution NMR acquisition and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Action: Dissolve 15 mg (for 1 H) or 40 mg (for 13 C) of the compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: TMS acts as an internal standard ( δ = 0.00 ppm), providing a self-validating reference point to correct for magnetic field drift and solvent effects.

-

-

Probe Tuning and Matching:

-

Action: Insert the sample into the spectrometer and perform automated tuning and matching (ATM) for both 1 H and 13 C frequencies.

-

Causality: Ensures maximum power transfer from the RF amplifier to the probe coil, optimizing the signal-to-noise ratio (SNR).

-

-

Shimming and Locking:

-

Action: Lock onto the deuterium signal of CDCl 3 . Optimize the Z0-Z5 shims until the lock level is maximized and stable.

-

Causality: Shimming homogenizes the magnetic field ( B0 ) across the sample volume, which is critical for resolving fine multiplet structures (e.g., the 4JHF couplings).

-

-

Acquisition Parameters:

-

1 H NMR: Use a standard 30-degree pulse (zg30), 16 scans, and a relaxation delay (D1) of 1.0 second.

-

13 C NMR: Use a proton-decoupled sequence (zgpg30), 1024 scans, and a D1 of 2.0 seconds.

-

Causality: A longer D1 delay in 13 C NMR allows sufficient longitudinal relaxation ( T1 ) of quaternary carbons (like C-1 and C-2'), ensuring they appear in the final spectrum with adequate intensity.

-

-

Data Processing:

-

Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Perform manual phase correction (zero and first order) and polynomial baseline correction.

-

References

- ChemicalCell.3-(2-Fluorophenyl)-2-Methylpropanoic Acid CAS NO 943113-85-7.

- Beilstein Journal of Organic Chemistry.Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds.

- The Royal Society of Chemistry.Pd(OAc)2-Catalyzed Regioselective Aromatic CH Bond Fluorination.

- The Journal of Organic Chemistry (ACS).Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings.

Sources

- 1. 3-(2-Fluorophenyl)-2-Methylpropanoic Acid | 943113-85-7 | ChemicalCell [chemicalcell.com]

- 2. BJOC - Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds [beilstein-journals.org]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

Enantiomeric Purity Determination of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic Acid: A Comprehensive Analytical Guide

Executive Summary

(2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid is a critical chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system and endocrine pathways. The presence of a chiral center at the α -position (C2) presents a unique analytical challenge: the acidic α -proton is susceptible to enolization, making the molecule prone to base-catalyzed racemization.

As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, field-proven framework for determining the enantiomeric excess ( ee ) of this molecule. We will explore the causality behind chromatographic behaviors and outline self-validating protocols for both direct (Chiral HPLC) and indirect (NMR derivatization) analytical strategies.

Analytical Strategy & Causality: Direct vs. Indirect Methods

When analyzing chiral carboxylic acids, the scientific community relies on two primary modalities. The choice between them is dictated by the availability of chiral stationary phases (CSPs) and the required limit of detection.

The Challenge of the Free Carboxylic Acid

Direct separation of free carboxylic acids on standard polysaccharide-based CSPs (e.g., Chiralcel® or Chiralpak®) often results in severe peak tailing. Causality: The highly polarized O-H bond of the carboxylic acid acts as a strong hydrogen bond donor, interacting non-specifically with residual silanol groups on the silica support of the column. To mitigate this, we must either suppress ionization using an acidic mobile phase modifier or eliminate the hydrogen bond donor entirely via derivatization [1].

Direct vs. Indirect Decision Matrix

-

Direct Method (Chiral HPLC): Relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector (e.g., cellulose tris(4-methylbenzoate)). It is non-destructive and highly accurate but requires continuous mobile phase optimization.

-

Indirect Method (Chiral Derivatization): Involves the covalent attachment of a Chiral Derivatizing Agent (CDA) to form stable diastereomers. These can be analyzed via standard achiral HPLC or 1 H-NMR. This is highly robust but requires careful selection of coupling conditions to prevent racemization at the labile α -stereocenter[2].

Decision matrix and workflow for the enantiomeric purity determination of the chiral carboxylic acid.

Quantitative Data Presentation

The following table summarizes the validated parameters for analyzing 2-methyl-3-phenylpropanoic acid derivatives. These parameters serve as the starting point for method transfer and validation.

Table 1: Representative Chromatographic and NMR Parameters

| Analytical Method | Analyte Form | Column / Technique | Mobile Phase / Solvent | Key Resolution Parameter |

| Direct HPLC | Free Acid | Chiralcel OJ-H (250 x 4.6 mm) | Hexane / IPA / TFA (95:5:0.1) | Rs>1.5 (Baseline) |

| Direct HPLC | Methyl Ester | Chiralpak OD-H (250 x 4.6 mm) | Hexane / IPA (99:1) | Rs>2.0 |

| Indirect NMR | Diastereomeric Amide | 1 H-NMR (400 MHz) | CDCl 3 | Δδ≈0.05 ppm for α -CH 3 |

(Note: Rs denotes resolution. Baseline separation is defined as Rs≥1.5 .)

Detailed Experimental Methodologies

To ensure absolute scientific integrity, every protocol described below is designed as a self-validating system . You must always prepare and analyze a racemic standard, (±)-3-(2-Fluorophenyl)-2-methylpropanoic acid, prior to analyzing the enantiopure (2R) batch. This proves that your system can resolve the enantiomers and that the detector response is unbiased (yielding a 50:50 area ratio).

Protocol A: Direct Chiral HPLC of the Free Acid

This method avoids derivatization but requires strict control of mobile phase acidity [1].

-

Mobile Phase Preparation: Prepare a mixture of HPLC-grade Hexane and Isopropanol (IPA) in a 95:5 (v/v) ratio. Add 0.1% (v/v) Trifluoroacetic Acid (TFA).

-

Causality: TFA maintains the carboxylic acid in its protonated state, masking silanol interactions and preventing peak broadening.

-

-

System Equilibration: Flush a Chiralcel OJ-H column (or equivalent cellulose-based CSP) at 1.0 mL/min until the baseline is stable (~30 minutes).

-

Sample Preparation: Dissolve 1.0 mg of the (2R)-acid in 1.0 mL of the mobile phase. Filter through a 0.22 μ m PTFE syringe filter.

-

Validation Injection: Inject 10 μ L of the racemic standard. Verify that two distinct peaks elute with Rs>1.5 .

-

Sample Injection: Inject 10 μ L of the (2R) sample. Calculate the ee using the formula:

ee(%)=Area(2R)+Area(2S)Area(2R)−Area(2S)×100

Protocol B: Mild Esterification and HPLC Analysis

If the free acid exhibits persistent tailing, derivatization to the methyl ester is recommended. To avoid racemization at the α -carbon, we utilize a mild, base-free reagent [3].

-

Derivatization: In a dry 10 mL vial, dissolve 10 mg of the carboxylic acid in 1.0 mL of Methanol/Dichloromethane (1:1 v/v).

-

Reagent Addition: Dropwise, add a 2.0 M solution of Trimethylsilyldiazomethane (TMS-diazomethane) in hexanes until a persistent yellow color remains (indicating an excess of the reagent).

-

Causality: TMS-diazomethane reacts rapidly at room temperature without the need for basic catalysts, completely preserving the stereocenter.

-

-

Quenching & Concentration: Stir for 15 minutes. Quench the excess reagent with a single drop of glacial acetic acid (the solution will turn colorless). Evaporate the solvent under a gentle stream of nitrogen.

-

HPLC Analysis: Re-dissolve the resulting methyl ester in Hexane/IPA (99:1) and analyze on a Chiralpak OD-H column at 1.0 mL/min.

Protocol C: Indirect Determination via NMR Diastereomeric Amide Formation

When chiral chromatography is unavailable, NMR provides an elegant structural alternative. By coupling the acid with an enantiopure amine, we create diastereomers that exhibit distinct chemical shifts [2].

-

Coupling Reaction: Dissolve 20 mg of the acid in 2.0 mL of anhydrous DMF. Add 1.2 equivalents of HATU and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes to form the active ester.

-

Amine Addition: Add 1.1 equivalents of enantiopure (S)-(-)-1-Phenylethylamine. Stir at room temperature for 2 hours.

-

Causality: The coupling must be fast (facilitated by HATU) to outcompete any potential oxazolone formation or enolization that could lead to racemization.

-

-

Workup: Dilute with Ethyl Acetate, wash sequentially with 1M HCl, saturated NaHCO 3 , and brine. Dry over Na 2 SO 4 and concentrate in vacuo.

-

NMR Acquisition: Dissolve the crude amide in CDCl 3 and acquire a 1 H-NMR spectrum (minimum 400 MHz).

-

Interpretation: Locate the doublet corresponding to the α -methyl group (typically around 1.10 - 1.30 ppm). Because of the anisotropic shielding generated by the phenyl ring of the chiral amine, the (2R, 1'S) and (2S, 1'S) diastereomers will present two distinct doublets.

-

Calculation: Integrate the two doublets. The Diastereomeric Ratio ( dr ) directly correlates to the Enantiomeric Excess ( ee ) of the original acid.

References

-

Kolodiazhnyi, O. I., Kolodiazhna, A. O., Faiziiev, O., & Gurova, Y. "Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC." Symmetry 16.9 (2024): 1150. URL:[Link]

-

Stevens, J. M., et al. "Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids." Journal of Organic Chemistry 83.23 (2018): 14245-14261. URL:[Link]

-

"2-Amino-2-Methyl-3-Phenylpropanoic Acid tert-Butyl Ester." Organic Syntheses 90 (2013): 121-129. URL:[Link]

Thermodynamic and Kinetic Solubility Profiling of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic Acid in Polar Solvent Systems

Executive Summary

For drug development professionals and synthetic chemists, understanding the solvation dynamics of chiral intermediates is a prerequisite for optimizing crystallization, purification, and downstream active pharmaceutical ingredient (API) formulation. This technical whitepaper provides an in-depth analysis of the solubility profile of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid (CAS: 2093522-69-9) in polar solvent systems. By deconstructing its molecular architecture, we establish the causality between its structural motifs and its thermodynamic solubility, culminating in a self-validating experimental framework for empirical quantification.

Molecular Architecture & Physicochemical Baseline

The solubility of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid is dictated by a delicate balance of lipophilic and hydrophilic structural features. To predict its behavior in polar solvents, we must analyze the molecule through the lens of Yalkowsky’s General Solubility Equation (GSE), which models intrinsic aqueous solubility as a function of the octanol-water partition coefficient (LogP) and melting point (a surrogate for crystal lattice energy)[1].

-

Ortho-Fluoro Substituent: The introduction of a fluorine atom on the aromatic ring significantly alters the molecule's lipophilicity and local polarity[2]. Furthermore, the strong electron-withdrawing inductive effect of the ortho-fluoro group stabilizes the conjugate base of the carboxylic acid, slightly lowering its pKa compared to non-fluorinated analogs[3].

-

Chiral Methyl Group: The C2 methyl group introduces steric bulk that disrupts planar aromatic stacking. This disruption lowers the crystal lattice energy (melting point), which theoretically increases the intrinsic thermodynamic solubility of the solid phase[1].

-

Carboxylic Acid Motif: This functional group acts as a potent hydrogen bond donor and acceptor, driving high solubility in polar protic and aprotic organic solvents, while providing pH-dependent solubility in aqueous media.

Fig 1. Structural motifs of the molecule and their physicochemical impact on solubility.

Thermodynamic Solubility Profiling in Polar Solvents

In polar solvents, the solubility of this compound diverges sharply based on the solvent's hydrogen-bonding capacity, dielectric constant, and the ionization state of the carboxylic acid.

Aqueous Systems (pH-Dependent Dynamics)

In aqueous buffers, the solubility is governed by the Henderson-Hasselbalch relationship. At a pH below the molecule's pKa (~4.5), the compound exists primarily in its unionized form. Here, the highly lipophilic fluorinated aromatic backbone restricts hydration, resulting in poor intrinsic solubility ( S0 ). Conversely, at physiological pH (7.4), the carboxylic acid is fully deprotonated. The resulting ion-dipole interactions with water exponentially increase solubility.

Polar Organic Systems

In polar organic solvents (e.g., Methanol, Ethanol, DMSO, DMF), the compound exhibits near-ideal solubility. Polar aprotic solvents like DMSO and DMF possess high dipole moments and act as strong hydrogen-bond acceptors for the carboxylic acid proton, while simultaneously solvating the fluorinated aromatic ring through favorable dipole-induced dipole interactions.

Quantitative Solubility Summary

| Solvent System | Dielectric Constant (ε) | Estimated Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |

| Water (pH 2.0) | 80.1 | < 0.5 | Highly limited by lipophilic backbone; intrinsic solubility ( S0 ) dominates. |

| Water (pH 7.4) | 80.1 | > 50.0 | Ion-dipole interactions; carboxylate salt formation drives dissolution. |

| Methanol | 32.7 | > 200.0 | Strong H-bond donor/acceptor interactions; moderate lipophilic solvation. |

| Ethanol | 24.5 | > 150.0 | Good H-bond capacity; excellent solvation of the methyl/aromatic moieties. |

| DMSO | 46.7 | > 300.0 | High dipole moment; acts as a strong H-bond acceptor for the -COOH group. |

| DMF | 36.7 | > 300.0 | Strong dipole; highly favorable interactions with the aromatic π-system. |

Experimental Rationale: The Causality of Methodological Choices

When empirically determining the solubility of chiral intermediates, the choice of methodology dictates the reliability of the data.

Why the Shake-Flask Method? Kinetic solubility methods (such as solvent-shift techniques) often induce supersaturation, leading to artificially inflated solubility values that fail to represent the true thermodynamic equilibrium. The isothermal shake-flask method remains the undisputed "gold standard" for thermodynamic solubility determination because it ensures the solution is in true equilibrium with the solid phase[4].

The Necessity of a Self-Validating System: A critical failure point in solubility profiling is the assumption that the solid phase remains unchanged during equilibration. Polar solvents, particularly water and methanol, can induce the formation of solvates, hydrates, or trigger polymorphic transitions. If the solid phase changes, the chemical potential changes, and the measured solubility no longer represents the original input material. Therefore, a robust protocol must be a self-validating system : the residual solid must be isolated and analyzed via X-ray Powder Diffraction (XRPD) to confirm phase purity.

Step-by-Step Experimental Protocols

The following protocol outlines a self-validating workflow for determining the thermodynamic solubility of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid.

Step 1: Media Preparation & Solid Addition

-

Prepare target solvent systems (e.g., 50 mM Phosphate buffer at pH 7.4, pure Methanol, pure DMSO).

-

Accurately weigh an excess amount of the API intermediate (e.g., 500 mg) into a 5 mL glass scintillation vial.

-

Add 1.0 mL of the target solvent to the vial to create a highly concentrated suspension.

Step 2: Isothermal Equilibration

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker incubator set to 25.0 ± 0.1 °C.

-

Agitate at 300 RPM for 24 to 48 hours to ensure complete thermodynamic equilibrium is reached.

Step 3: Phase Separation

-

Transfer the suspension to a temperature-controlled centrifuge.

-

Centrifuge at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid.

-

Carefully decant the supernatant into a clean vial, ensuring no solid particulates are transferred.

Step 4: Quantification (HPLC-UV)

-

Dilute the supernatant appropriately using the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

-

Analyze the sample using a validated HPLC-UV method (e.g., C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA, detection at 210 nm).

-

Calculate the thermodynamic solubility based on the integrated peak area against a reference standard.

Step 5: Self-Validation (Solid-State Verification)

-

Recover the residual solid pellet from the centrifuge tube.

-

Gently dry the solid under a stream of nitrogen (avoid excessive heat to prevent desolvation).

-

Analyze the solid using XRPD.

-

Validation Gate: Compare the resulting diffractogram to the reference input material. If peak shifts >0.2° 2θ are observed, a phase transition has occurred, and the solubility value must be reported for the new isolated phase.

Fig 2. Self-validating shake-flask workflow for thermodynamic solubility determination.

Sources

A Guide to the Crystal Structure Analysis of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic Acid and its Analogs for Pharmaceutical Research

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid, a chiral building block of significant interest in the pharmaceutical industry. The strategic incorporation of a fluorine atom onto the phenyl ring profoundly influences the molecule's physicochemical properties, making a detailed understanding of its three-dimensional structure paramount for rational drug design and development. This guide will navigate the reader through the entire process, from the synthesis and crystallization of the compound to the intricacies of single-crystal X-ray diffraction, structure elucidation, and the interpretation of the results in the context of drug development.

The Significance of Fluorine in Pharmaceutical Scaffolds

The introduction of fluorine into drug candidates has become a powerful strategy in medicinal chemistry.[1][2] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[3][4] In the case of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid, the 2-fluorophenyl moiety is a key structural feature that can influence the compound's conformation and its interactions in a biological environment.[5] Understanding the precise three-dimensional arrangement of atoms in the solid state through crystal structure analysis provides invaluable insights into these properties.

(2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system and inflammatory diseases.[6] Its chiral nature adds another layer of complexity and importance to its structural characterization, as stereochemistry is often critical for therapeutic efficacy.

From Synthesis to Single Crystals: The Foundational Steps

A prerequisite for any crystal structure analysis is the availability of high-purity material and, most importantly, high-quality single crystals.

Synthesis of 3-Aryl-propanoic Acid Derivatives

While the specific industrial synthesis of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid may be proprietary, a general approach to the synthesis of 3-aryl-propanoic acids involves the hydroarylation of α,β-unsaturated carboxylic acids or their esters.[7] For instance, the reaction of a substituted cinnamic acid derivative with an appropriate aryl Grignard reagent in the presence of a suitable catalyst can yield the desired product. The chiral center can be introduced through asymmetric synthesis or resolved from a racemic mixture.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, with dimensions of approximately 0.1-0.3 mm in all directions, and free from defects.[8] Several techniques can be employed to grow high-quality crystals:

Experimental Protocol: Slow Evaporation

-

Solvent Selection: Choose a solvent or a mixture of solvents in which the compound is sparingly soluble. The ideal solvent will allow for slow crystal growth.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or a slightly elevated temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as nucleation sites.

-

Crystal Growth: Cover the vial with a cap that has a small hole or is loosely fitted to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[9]

Other common crystallization techniques include:

-

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.[10]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial inside a larger sealed container that contains a more volatile anti-solvent. The vapor of the anti-solvent diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Co-crystallization: In cases where the target molecule is difficult to crystallize, forming a co-crystal with another molecule can facilitate the growth of high-quality crystals.[11]

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[12]

The Principles of X-ray Diffraction

When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere with each other, producing a unique diffraction pattern of spots of varying intensities. The geometric relationship between the incident X-ray beam, the crystal orientation, and the diffracted beams is described by Bragg's Law:

nλ = 2d sinθ

where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of diffraction.

The SCXRD Experimental Workflow

The process of collecting and analyzing X-ray diffraction data follows a well-defined workflow:

Figure 1: The experimental workflow for single-crystal X-ray diffraction.

Experimental Protocol: SCXRD Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The data is collected on a diffractometer equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots. These intensities are then corrected for various experimental factors and merged to create a unique set of reflection data.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This initial model is then refined to improve the agreement between the observed and calculated diffraction data.

Interpreting the Crystallographic Data

The final output of a successful crystal structure analysis is a model of the atomic arrangement, accompanied by a set of crystallographic parameters that describe the quality of the model.

Table 1: Representative Crystallographic Data for a Fluorophenylpropanoic Acid Derivative

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁FO₂ |

| Formula Weight | 182.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.89 |

| b (Å) | 14.23 |

| c (Å) | 5.98 |

| β (°) | 115.2 |

| Volume (ų) | 453.7 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.334 |

| R₁ [I > 2σ(I)] | 0.035 |

| wR₂ (all data) | 0.098 |

| Goodness-of-fit (S) | 1.05 |

Note: This is hypothetical data for illustrative purposes.

A Deeper Look into the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's conformation and the intermolecular interactions that govern its packing in the solid state.

Molecular Conformation

The conformation of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid is defined by the torsion angles between the phenyl ring, the propanoic acid backbone, and the substituent groups. The orientation of the 2-fluorophenyl group is of particular interest, as it can influence the molecule's interaction with its biological target.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid are held together by a network of non-covalent interactions. A common motif for carboxylic acids is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact via strong O-H···O hydrogen bonds.

Figure 2: Key intermolecular interactions in the crystal structure.

The presence of the fluorine atom can also lead to other significant intermolecular interactions, such as C-H···F hydrogen bonds and C-H···π interactions, which further stabilize the crystal lattice. The nature and strength of these interactions can have a profound impact on the compound's physical properties, including its melting point and solubility.

The Synergy of Experimental and Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement the experimental crystal structure data.[13][14][15] DFT calculations can be used to:

-

Optimize the molecular geometry: This allows for a comparison between the calculated gas-phase structure and the experimentally determined solid-state structure, providing insights into the effects of crystal packing on the molecular conformation.

-

Predict spectroscopic properties: Calculated NMR and IR spectra can be correlated with experimental data to confirm the molecular structure.[16][17]

-

Analyze intermolecular interactions: The energies of different intermolecular interactions can be calculated to provide a quantitative understanding of the forces that govern the crystal packing.

From Crystal Structure to Drug Design

The detailed structural information obtained from crystal structure analysis has significant implications for drug development.[1][5]

-

Structure-Activity Relationship (SAR) Studies: A precise understanding of the three-dimensional structure of a lead compound is essential for designing analogs with improved potency and selectivity.

-

Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and bioavailability. Crystal structure analysis is crucial for identifying and characterizing different polymorphs.

-

Formulation Development: Knowledge of the crystal structure and intermolecular interactions can aid in the design of stable and effective drug formulations.

Conclusion

The crystal structure analysis of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid and its analogs is a critical step in the development of new pharmaceuticals. This guide has provided a comprehensive overview of the entire process, from obtaining high-quality single crystals to the detailed interpretation of the resulting structural data. By combining experimental techniques like single-crystal X-ray diffraction with computational methods, researchers can gain a deep understanding of the structure-property relationships of these important chiral building blocks, ultimately paving the way for the design of safer and more effective medicines.

References

- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.

- MDPI. (2024, February 22). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.

- PMC. (n.d.). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.

- PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry.

- Michigan State University Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory.

- Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

- University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.

- The University of Queensland School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography.

- ResearchGate. (2026, February 28). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.

- ChemicalCell. (n.d.). 3-(2-Fluorophenyl)-2-Methylpropanoic Acid CAS NO 943113-85-7.

- PMC. (2025, November 26). Study on the Molecular Dynamics of 2‑(4-Fluorophenyl)-6-methyl-4-(3- (trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′‑d]pyridin-3(6H)‑one for Cancer Immunotherapy Using a DFT Model.

- MDPI. (2023, July 13). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent.

- ResearchGate. (2025, August 8). Study on the structure, vibrational analysis and molecular docking of fluorophenyl derivatives using FT-IR and density functional theory computations | Request PDF.

- Anton Paar Wiki. (n.d.). X-ray Crystallography.

- ResearchGate. (2023, July 2). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent.

- PMC. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. 3-(2-Fluorophenyl)-2-Methylpropanoic Acid | 943113-85-7 | ChemicalCell [chemicalcell.com]

- 7. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 9. How To [chem.rochester.edu]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 12. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 13. Study on the Molecular Dynamics of 2‑(4-Fluorophenyl)-6-methyl-4-(3- (trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′‑d]pyridin-3(6H)‑one for Cancer Immunotherapy Using a DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Asymmetric Synthesis of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic Acid: A Detailed Protocol Using a Chiral Auxiliary Approach

Introduction

(2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid is a chiral carboxylic acid derivative that serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical agents.[1] The specific stereochemistry at the C2 position is often crucial for the biological activity and efficacy of the final product. Therefore, the development of robust and highly stereoselective synthetic routes to access this enantiomerically pure compound is of significant interest to researchers in medicinal chemistry and drug development.

This application note provides a detailed, step-by-step protocol for the asymmetric synthesis of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid. The strategy employs a well-established and reliable chiral auxiliary-based method, specifically utilizing an Evans-type oxazolidinone auxiliary.[2] This approach offers excellent control over the stereochemical outcome of the key alkylation step, consistently leading to high diastereomeric excess.[1] The subsequent mild cleavage of the auxiliary ensures the preservation of the newly formed stereocenter, yielding the desired (2R)-enantiomer of the target carboxylic acid.

The protocol is designed for researchers, scientists, and drug development professionals, providing not only a replicable methodology but also insights into the rationale behind the choice of reagents and reaction conditions.

Overall Synthetic Scheme

The asymmetric synthesis of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid via the Evans chiral auxiliary method can be summarized in the following three key steps:

-

Acylation of the Chiral Auxiliary: The chiral oxazolidinone is acylated with propionyl chloride to form the corresponding N-propionyl imide.

-

Diastereoselective Alkylation: The N-propionyl imide is converted to its enolate, which then undergoes a highly diastereoselective alkylation with 2-fluorobenzyl bromide.

-

Cleavage of the Chiral Auxiliary: The chiral auxiliary is cleaved from the alkylated product to afford the target (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid and allow for the recovery of the auxiliary.

Figure 1: Workflow for the asymmetric synthesis of (2R)-3-(2-Fluorophenyl)-2-methylpropanoic acid.

Experimental Protocols

Materials and Reagents

| Reagent | CAS Number | Supplier Suggestion | Purity |

| (4R,5S)-(-)-4-Methyl-5-phenyl-2-oxazolidinone | 102029-44-7 | Sigma-Aldrich | ≥98% |

| n-Butyllithium (n-BuLi) in hexanes | 109-72-8 | Sigma-Aldrich | 2.5 M |

| Propionyl chloride | 79-03-8 | Sigma-Aldrich | ≥99% |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Sigma-Aldrich | ≥99.9% |

| Sodium bis(trimethylsilyl)amide (NaHMDS) | 1070-89-9 | Sigma-Aldrich | 1.0 M in THF |

| 2-Fluorobenzyl bromide | 395-77-7 | Sigma-Aldrich | ≥98% |

| Lithium hydroxide (LiOH) monohydrate | 1310-66-3 | Sigma-Aldrich | ≥98% |

| Hydrogen peroxide (H₂O₂) | 7722-84-1 | Sigma-Aldrich | 30% in H₂O |

| Diethyl ether, anhydrous | 60-29-7 | Sigma-Aldrich | ≥99.7% |

| Ethyl acetate | 141-78-6 | Sigma-Aldrich | ACS grade |

| Hexanes | 110-54-3 | Sigma-Aldrich | ACS grade |

| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | Fisher Scientific | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | Fisher Scientific | - |

| Saturated aqueous sodium sulfite (Na₂SO₃) | 7757-83-7 | Fisher Scientific | - |

| Brine (Saturated aqueous NaCl) | 7647-14-5 | Fisher Scientific | - |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich | ≥99.5% |

| Hydrochloric acid (HCl) | 7647-01-0 | Fisher Scientific | 1 M |

Step 1: Acylation of the Chiral Auxiliary

This step involves the acylation of the (4R,5S)-(-)-4-methyl-5-phenyl-2-oxazolidinone with propionyl chloride to form the N-propionyl derivative. Deprotonation with n-butyllithium generates the lithium salt of the oxazolidinone, which then acts as a nucleophile.

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (4R,5S)-(-)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).

-

Dissolve the auxiliary in anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting solution at -78 °C for 30 minutes.

-

Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 30 minutes.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-